molecular formula C19H13Cl2N3O5 B3641565 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide

3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B3641565
M. Wt: 434.2 g/mol
InChI Key: DFQULGJYOCGHLM-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzoic acid, furan-2-carbaldehyde, and 3-nitrobenzoyl chloride.

    Formation of Intermediates: The first step involves the formation of intermediates through reactions like esterification, amidation, or nitration.

    Final Coupling: The final step involves coupling the intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorines on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: It can be used as a probe to study biological pathways involving benzamide derivatives.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(furan-2-ylmethyl)-2-aminobenzamide: Similar structure but lacks the nitro group.

    3,5-dichloro-N-(furan-2-ylmethyl)-2-(benzoylamino)benzamide: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the furan ring and the nitrobenzoyl group in 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide makes it unique compared to its analogs. These functional groups can impart distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5/c20-12-8-15(19(26)22-10-14-5-2-6-29-14)17(16(21)9-12)23-18(25)11-3-1-4-13(7-11)24(27)28/h1-9H,10H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQULGJYOCGHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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